(-)-Dihydrojasmonic Acid: A Technical Overview of its Discovery, Synthesis, and Chiral Isolation
(-)-Dihydrojasmonic Acid: A Technical Overview of its Discovery, Synthesis, and Chiral Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrojasmonic acid is a cyclopentanone-based fatty acid derivative and a member of the jasmonate family of plant hormones. Jasmonates are recognized as crucial signaling molecules in plant development and defense mechanisms. While its close relative, jasmonic acid, has been extensively studied, (-)-dihydrojasmonic acid also presents significant interest due to its biological activities, including its role as a plant growth regulator. This technical guide provides a comprehensive overview of the discovery, synthesis, and methods for the chiral isolation of (-)-dihydrojasmonic acid, tailored for professionals in research and drug development.
Natural Occurrence and Discovery
(-)-9,10-Dihydrojasmonic acid has been identified as a naturally occurring compound in plants. Its presence has been reported in species such as the fava bean (Vicia faba) and tomato (Solanum lycopersicum).[1][2] While the broader class of jasmonates was first isolated from fungal cultures, the specific discovery and initial isolation of (-)-dihydrojasmonic acid from a plant source are not as prominently documented in readily available literature.[3][4] The primary route for obtaining this compound for research and commercial purposes has predominantly been through chemical synthesis, followed by chiral resolution or enantioselective synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of (-)-dihydrojasmonic acid is presented in the table below.
| Property | Value |
| IUPAC Name | 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid |
| Molecular Formula | C₁₂H₂₀O₃ |
| Molecular Weight | 212.28 g/mol |
| CAS Number | 98674-52-3 |
| Appearance | Solid |
| Solubility | Soluble in chloroform |
| Storage Temperature | -10 to -25°C |
Data sourced from PubChem and commercial supplier information.[1]
Biosynthesis and Signaling Pathways
The biosynthesis of jasmonates originates from α-linolenic acid through the octadecanoid pathway. This pathway involves a series of enzymatic reactions primarily located in the chloroplasts and peroxisomes. While a direct and complete biosynthetic pathway for dihydrojasmone, a precursor to dihydrojasmonic acid, has not been fully elucidated, its biogenesis is intrinsically linked to the well-established jasmonic acid (JA) pathway.
Jasmonic Acid Biosynthesis Pathway (Precursor Route)
The diagram below illustrates the key steps in the jasmonic acid biosynthesis pathway, which generates the foundational structures for jasmonates.
Caption: Overview of the Jasmonic Acid Biosynthesis Pathway.
Chemical Synthesis and Chiral Isolation
Due to the low abundance in natural sources, chemical synthesis is the most common method for producing dihydrojasmonic acid. The synthesis typically results in a racemic mixture of enantiomers, which then requires chiral resolution to isolate the desired (-)-enantiomer.
General Synthesis Workflow
A common synthetic approach involves the Michael addition of a nucleophile to a cyclopentenone derivative, followed by further modifications to introduce the acetic acid side chain. The diagram below outlines a generalized workflow for the synthesis of racemic dihydrojasmonic acid.
Caption: Generalized workflow for the synthesis of racemic dihydrojasmonic acid.
Chiral Resolution Methods
The separation of the racemic mixture into its constituent enantiomers is a critical step to obtain (-)-dihydrojasmonic acid. The most common methods for chiral resolution of acidic compounds are detailed below.
1. Diastereomeric Salt Formation and Crystallization
This classical method involves reacting the racemic dihydrojasmonic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with an acid to regenerate the enantiomerically pure (-)-dihydrojasmonic acid.
Experimental Protocol: Diastereomeric Salt Formation
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Materials:
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Racemic dihydrojasmonic acid
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Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or a cinchona alkaloid)
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Suitable solvent (e.g., ethanol, methanol, or acetone)
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Hydrochloric acid (for regeneration)
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Organic solvent for extraction (e.g., diethyl ether)
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Procedure:
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Dissolve the racemic dihydrojasmonic acid in a suitable solvent.
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Add an equimolar amount of the chiral resolving agent to the solution.
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Allow the diastereomeric salts to form and crystallize, which may require cooling or slow evaporation of the solvent.
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Isolate the less soluble diastereomeric salt by filtration. The choice of the resolving agent determines which enantiomer crystallizes preferentially.
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Recrystallize the isolated salt to improve diastereomeric purity.
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Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the dihydrojasmonic acid and liberate it from the chiral amine.
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Extract the enantiomerically enriched dihydrojasmonic acid with an organic solvent.
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Wash the organic layer and dry it over an anhydrous salt (e.g., MgSO₄).
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Remove the solvent under reduced pressure to yield the resolved (-)-dihydrojasmonic acid.
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2. Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC
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Instrumentation and Materials:
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HPLC system with a UV or other suitable detector
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Chiral column (e.g., based on polysaccharide derivatives like cellulose (B213188) or amylose, or a protein-based CSP)
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Mobile phase (typically a mixture of hexane/isopropanol or other suitable solvents, often with an acidic modifier like trifluoroacetic acid)
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Racemic dihydrojasmonic acid sample
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Procedure:
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Dissolve the racemic dihydrojasmonic acid in the mobile phase.
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Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
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Inject the sample onto the column.
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Elute the sample with the mobile phase at a constant flow rate.
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Monitor the elution of the enantiomers using the detector. The two enantiomers will appear as separate peaks.
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For preparative separation, collect the fractions corresponding to the peak of the desired (-)-enantiomer.
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Combine the collected fractions and remove the solvent to obtain the purified (-)-dihydrojasmonic acid.
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The logical relationship for choosing a chiral separation method is outlined in the following diagram.
Caption: Decision logic for chiral separation of dihydrojasmonic acid.
Conclusion
(-)-Dihydrojasmonic acid is a naturally occurring plant growth regulator with significant potential for applications in agriculture and beyond. While it is found in nature, its isolation from these sources is not a common practice. Instead, chemical synthesis of a racemic mixture followed by efficient chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography, are the established methods for obtaining the enantiomerically pure compound. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to work with and further investigate the properties and applications of (-)-dihydrojasmonic acid.
References
- 1. (-)-9,10-Dihydrojasmonic acid | C12H20O3 | CID 644120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentaneacetic acid, 3-oxo-2-pentyl- | C12H20O3 | CID 107126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]
- 4. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]
